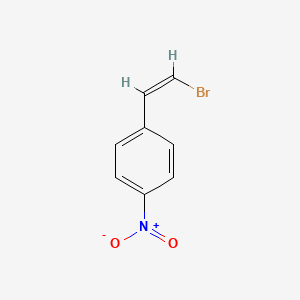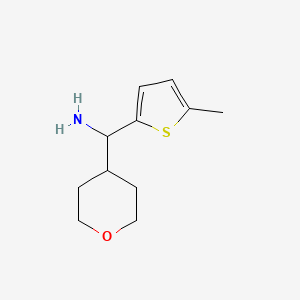
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is a chemical compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring substituted with a methyl group and a tetrahydropyran ring attached to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene and methanamine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a phenyl group instead of a thiophene ring.
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a tetrahydropyran ring but with different substituents.
Uniqueness
(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is unique due to the presence of both a thiophene ring and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
(5-methylthiophen-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C11H17NOS/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11H,4-7,12H2,1H3 |
InChI-Schlüssel |
PPJLYNZEHLCBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


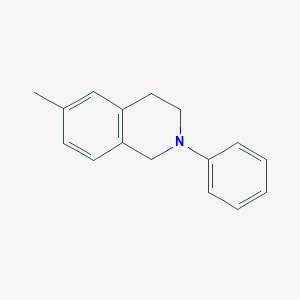
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
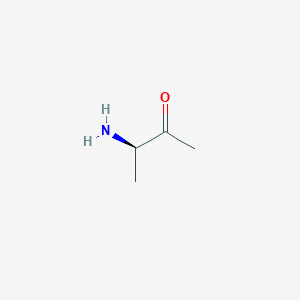
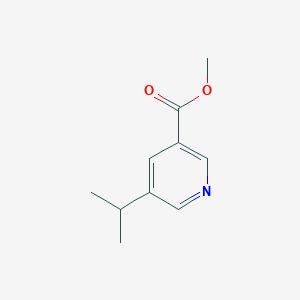
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
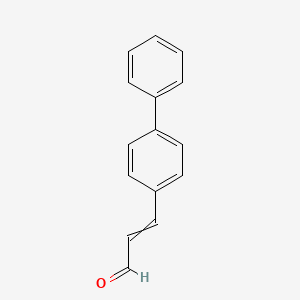
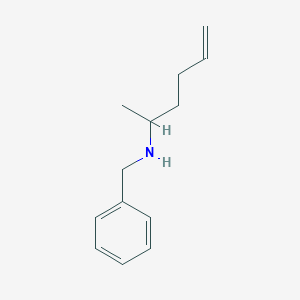
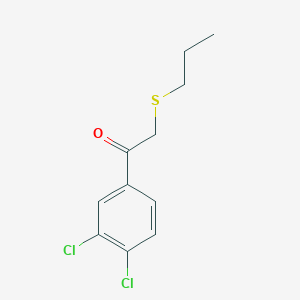


![4,6-Difluoro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13649368.png)

